Product packaging for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole(Cat. No.:)

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole

Cat. No.: B13091877
M. Wt: 153.18 g/mol
InChI Key: FTGNXJZIBBVHJD-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is a chemical compound of interest in pharmaceutical and life science research, featuring a molecular framework that combines two privileged heterocyclic structures: a 1H-imidazole and an azetidine ring connected by an oxymethyl linker. The imidazole moiety is a fundamental scaffold in medicinal chemistry, known for its amphoteric nature (acting as both an acid and a base) and its presence in a wide array of biologically active molecules and natural products, such as the amino acid histidine . This ring system is a key pharmacophore in numerous therapeutic agents, including antifungal, antiprotozoal, and antihypertensive drugs . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug discovery for its role as a saturated bioisostere, often used to improve physicochemical properties, metabolic stability, and conformational geometry of lead compounds. The primary research value of this compound lies in its utility as a versatile chemical building block or molecular scaffold for the synthesis of more complex molecules. Researchers can exploit the reactivity of both ring systems to create libraries of novel compounds for biological screening. The imidazole ring, in particular, can participate in coordination chemistry, potentially allowing derived molecules to interact with enzyme active sites, such as through binding to heme iron in cytochrome P450 enzymes . While the specific biological mechanism of action for this precise molecule is not defined, compounds sharing its core structures have been investigated for a broad spectrum of activities, including antimicrobial, antiviral, and anti-inflammatory effects . This makes it a compound of significant interest in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Applications: This compound serves as a key intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for exploring new chemical space in the development of protease inhibitors, enzyme modulators, and receptor ligands. Notice to Researchers: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B13091877 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-1H-imidazole

InChI

InChI=1S/C7H11N3O/c1-2-10-7(9-1)5-11-6-3-8-4-6/h1-2,6,8H,3-5H2,(H,9,10)

InChI Key

FTGNXJZIBBVHJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NC=CN2

Origin of Product

United States

Historical Context and Evolution of Azetidine Containing Architectures in Chemical Research

The journey of azetidine (B1206935) in chemical research has been shaped by the challenges and opportunities presented by its four-membered ring structure. Historically, the synthesis of azetidines was considered difficult due to the significant ring strain (approximately 104.6 kJ/mol), making the ring susceptible to opening. ekb.egresearchgate.net This instability initially limited their exploration compared to their less strained five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. researchgate.net

The historical significance of the azetidine framework is deeply connected to the discovery of β-lactams (azetidin-2-ones), the core structural motif of penicillin antibiotics. nih.gov The revelation of penicillin's structure and its profound antibacterial activity catalyzed intense interest in the synthesis and chemistry of the azetidin-2-one (B1220530) ring, with the first synthesis dating back to 1907 through the Staudinger reaction. nih.govnih.gov

While β-lactams were a major focus, the broader class of saturated azetidines also gained attention. A key moment in the history of non-lactam azetidines was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from the lily of the valley (Convallaria majalis) in 1955. researchgate.net This discovery demonstrated that nature utilized these strained rings and spurred further investigation into their synthesis and biological roles.

Over the past few decades, significant advancements in synthetic organic chemistry have overcome many of the initial hurdles in preparing azetidine derivatives. ekb.egresearchgate.net Modern methods, including cycloadditions, ring contractions, and intramolecular cyclizations, have made a diverse array of substituted azetidines more accessible for study. researchgate.netresearchgate.net Consequently, the azetidine moiety is now recognized as a "bioisostere" of other cyclic amines and is intentionally incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and three-dimensional complexity, which can lead to improved target binding. researchgate.netnih.gov

Table 1: Key Milestones in Azetidine Research

YearMilestoneSignificance
1907Staudinger ReactionFirst general method for synthesizing β-lactams (azetidin-2-ones). nih.gov
1928Discovery of PenicillinHighlighted the immense biological importance of the β-lactam substructure. nih.gov
1955Isolation of L-azetidine-2-carboxylic acidFirst naturally occurring azetidine derivative identified, validating its biological relevance. researchgate.net
Late 20th/Early 21st CenturyAdvancement of Synthetic MethodsDevelopment of diverse and efficient synthetic routes, making azetidines more accessible for medicinal chemistry. ekb.egresearchgate.net

Foundational Importance of the Imidazole Heterocycle in Chemical Biology and Drug Discovery

The imidazole (B134444) heterocycle, a five-membered aromatic ring containing two nitrogen atoms, is a fundamental building block in the chemistry of life and medicine. nih.govnih.gov Its importance stems from a unique combination of electronic and structural features. The imidazole ring is planar, aromatic, and possesses both a basic (pyridine-like) nitrogen and a non-basic (pyrrole-like) nitrogen. This arrangement allows it to act as a hydrogen bond donor and acceptor, engage in metal coordination, and participate in various non-covalent interactions, making it an exceptionally versatile binding motif. sigmaaldrich.comgoogle.com

First synthesized by Heinrich Debus in 1858, the imidazole ring was soon identified as a core component of essential biological molecules. mdpi.commdpi.com It forms the side chain of the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes and in protein structure. nih.gov It is also a key component of histamine (B1213489), a vital signaling molecule in immune responses, and is integrated into the structure of purines (adenine and guanine), the fundamental information-carrying units of DNA and RNA. nih.govmdpi.com

In the realm of drug discovery, the imidazole scaffold is considered a "privileged structure" due to its frequent appearance in successful therapeutic agents across a wide range of diseases. nih.govresearchgate.net Its ability to enhance water solubility and bind effectively to biological targets has led to its incorporation into numerous clinically used drugs. sigmaaldrich.comnih.gov

Table 2: Examples of Imidazole-Containing Drugs and Their Therapeutic Areas

Drug NameTherapeutic AreaRole of Imidazole Moiety
MetronidazoleAntibacterial/AntiprotozoalEssential for its mechanism of action against anaerobic organisms. nih.gov
CimetidineAnti-ulcer (H2 antagonist)Binds to the histamine H2 receptor, blocking acid production.
LosartanAntihypertensiveInteracts with the angiotensin II receptor. researchgate.net
ClotrimazoleAntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes. ekb.eg
DacarbazineAnticancerActs as an alkylating agent after metabolic activation.

The widespread success of imidazole-based drugs underscores its foundational importance and continues to inspire the design of new therapeutic candidates. bldpharm.comresearchgate.net

Rationale for the Synthesis and Exploration of Hybrid Azetidine Imidazole Constructs, Specifically 2 Azetidin 3 Yloxy Methyl 1h Imidazole

Strategies for the Construction of Azetidine Ring Systems with Oxygen Linkages

The formation of the 3-oxy-substituted azetidine core is a critical challenge. This section explores a range of modern synthetic techniques to achieve this objective, focusing on methods that allow for precise control over substitution and stereochemistry.

Aza-Michael Addition Reactions for 3-Substituted Azetidine Derivatives

Aza-Michael addition reactions represent a powerful tool for the formation of carbon-nitrogen bonds. In the context of azetidine synthesis, this reaction can be employed to introduce substituents at the 3-position. A key strategy involves the use of azetidine-3-ylidene intermediates, which act as Michael acceptors. For instance, the reaction of an N-protected azetidin-3-one (B1332698) with a phosphonate (B1237965) reagent via a Horner-Wadsworth-Emmons reaction generates a methyl 2-(azetidin-3-ylidene)acetate. This α,β-unsaturated ester can then undergo an aza-Michael addition with various nitrogen nucleophiles. nih.govbohrium.comresearchgate.net While this specific example leads to a C-C bond at the 3-position, the underlying principle of using an exocyclic double bond as a handle for Michael additions is a versatile strategy for introducing various functionalities, including precursors to an oxygen linkage.

A hypothetical route to an oxygen-linked substituent could involve a subsequent transformation of the introduced group. For example, a nitrogen-based substituent could be designed to be cleavable or transformable into a hydroxyl group. The general applicability of the aza-Michael addition makes it a foundational strategy for creating diversely substituted azetidines. researchgate.net

Application of Horner-Wadsworth-Emmons Chemistry in Azetidine Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is instrumental in the synthesis of azetidine precursors, particularly for introducing exocyclic double bonds that can be further functionalized. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net A common application is the reaction of an N-Boc-azetidin-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This reaction reliably yields methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govresearchgate.net

The resulting α,β-unsaturated ester is a versatile intermediate. nih.gov Its double bond can be subjected to various transformations, including reduction or addition reactions, to install the desired substituent at the 3-position. For the synthesis of a 3-oxy-substituted azetidine, this intermediate could potentially undergo reactions like epoxidation followed by ring-opening, or dihydroxylation to introduce the necessary oxygen functionality. The HWE reaction's efficiency and tolerance for various functional groups make it a cornerstone in multi-step syntheses of complex azetidine derivatives. nih.gov

Table 1: Horner-Wadsworth-Emmons Reaction for Azetidine Precursor
Reactant 1Reactant 2BaseProductReference
(N-Boc)azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetateDBUMethyl (N-Boc-azetidin-3-ylidene)acetate nih.gov

Cycloaddition Reactions for Azetidine Ring Formation (e.g., [2+2] Ketene-Imine Cycloadditions)

The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is one of the most direct and widely used methods for constructing the β-lactam (2-azetidinone) ring, a close relative and common precursor to azetidines. mdpi.comresearchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org This reaction's versatility allows for the synthesis of a wide array of substituted β-lactams. wikipedia.orgnih.govnih.govorganic-chemistry.org The stereochemical outcome of the cycloaddition (cis vs. trans) can often be controlled by the choice of reactants and reaction conditions. organic-chemistry.orgnih.gov

For example, the reaction of an imine with a ketene generated in situ from an acyl chloride and a tertiary amine is a standard protocol. mdpi.comresearchgate.net To synthesize a precursor for a 3-oxy-substituted azetidine, one could employ a ketene bearing an oxygen-containing substituent, such as an acetoxyketene. The resulting 3-acetoxy-β-lactam can then be subjected to further transformations, including reduction of the lactam carbonyl and deprotection of the hydroxyl group, to yield the desired 3-hydroxyazetidine. The development of catalytic, enantioselective Staudinger reactions has further enhanced the utility of this method for preparing chiral azetidine building blocks. nih.gov

Photochemical Functionalization and Alkylation Approaches to Azetidine Scaffolds

Photochemical methods offer unique pathways for the synthesis and functionalization of strained ring systems like azetidines. uniba.itenamine.net The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can directly form azetidine rings. rsc.orgresearchgate.netchemrxiv.orgnih.gov This visible-light-mediated reaction has been shown to be a scalable and efficient method for producing densely functionalized azetidines with varying regio- and stereochemistry. researchgate.netchemrxiv.orgnih.gov

Another powerful photochemical strategy is the Norrish-Yang cyclization. beilstein-journals.org This process involves an intramolecular 1,5-hydrogen abstraction in α-aminoacetophenones upon irradiation, followed by radical cyclization to form 3-hydroxyazetidines (azetidinols). beilstein-journals.org This method is particularly relevant as it directly installs the required hydroxyl group at the C-3 position. Furthermore, existing azetidine scaffolds can be functionalized photochemically. For example, visible light photoredox catalysis can be used for the decarboxylative alkylation of azetidine derivatives, allowing for the introduction of new carbon-carbon bonds under mild conditions. researchgate.net

Table 2: Photochemical Approaches to Azetidine Synthesis
Reaction TypeStarting MaterialsKey FeaturesProduct TypeReference
Aza-Paternò-BüchiImine, AlkeneVisible light-mediated [2+2] cycloadditionSubstituted Azetidine researchgate.net
Norrish-Yang Cyclizationα-AminoacetophenoneIntramolecular H-abstraction and cyclizationAzetidin-3-ol beilstein-journals.org

Strain-Release Strategies and Ring Expansion/Contraction for Azetidine Derivatives

The inherent ring strain of small heterocycles can be harnessed as a driving force for their synthesis and functionalization. Strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a powerful strategy for accessing densely functionalized azetidines. rsc.orgrsc.orgnih.govchemrxiv.org The reaction of ABBs with various nucleophiles and electrophiles allows for a controlled, stereospecific opening of the bicyclic system to yield substituted azetidines that would be difficult to access otherwise. nih.govjove.com

Ring expansion reactions also provide an elegant entry into the azetidine core. For example, the one-carbon ring expansion of aziridines can be achieved via the formation of an intermediate aziridinium (B1262131) ylide followed by a rsc.orgnih.gov-Stevens rearrangement. nih.govacs.orgchemrxiv.orgacs.org Biocatalytic approaches using engineered enzymes have been shown to accomplish this transformation with exceptionally high enantioselectivity. nih.govacs.orgchemrxiv.org Conversely, ring contraction of larger rings, such as 2-pyrrolidinones, can also be used to synthesize N-sulfonylazetidines. rsc.org These strain-driven methodologies offer unique retrosynthetic disconnections for the construction of complex azetidine scaffolds. nih.gov

Methodologies for Imidazole Ring Construction and Functionalization Relevant to 2-Substitution

The synthesis of the imidazole ring and its subsequent functionalization at the 2-position are crucial steps in assembling the target molecule. A variety of classical and modern methods are available to construct this important heterocycle. rsc.orgresearchgate.netnih.govorganic-chemistry.orgpharmaguideline.com

One of the most fundamental methods is the Debus synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.com A more contemporary and versatile approach is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldimine in a [3+2] cycloaddition fashion to form the imidazole ring. scispace.com This method is highly effective for producing 1,4,5-trisubstituted imidazoles. scispace.com

For the specific purpose of creating a 2-substituted imidazole, several strategies are particularly relevant. One approach involves the direct C-H functionalization of a pre-formed imidazole ring. However, this can sometimes lack regioselectivity. A more controlled method is directed lithiation. For example, 1-(benzyloxy)imidazole can be selectively deprotonated at the C-2 position using n-butyllithium. The resulting anion can be trapped with various electrophiles to install a wide range of substituents. nih.gov

Another innovative method involves the formation of an imidazolium (B1220033) ylide. A sterically hindered acyl chloride can react with an N-substituted imidazole to form an imidazolium salt. Deprotonation with a base generates a reactive ylide, which can then be trapped by an electrophile at the 2-position. acs.org This approach avoids the use of strong organometallic bases. nih.gov Furthermore, multi-component reactions offer an efficient way to build complexity in a single step. Reactions combining α-azidoenones with substituted nitriles, for instance, can lead to trisubstituted NH-imidazoles. rsc.org These diverse methodologies provide a robust toolkit for the synthesis of the required 2-substituted imidazole fragment. acs.org

Table 3: Comparison of Imidazole Synthesis and Functionalization Methods
MethodologyKey ReagentsSubstitution PatternReference
Van Leusen SynthesisTosylmethyl isocyanide (TosMIC), Aldimine1,4,5-Trisubstituted scispace.com
Directed LithiationN-protected imidazole, n-Butyllithium, Electrophile2-Substituted nih.gov
Imidazolium Ylide TrappingN-substituted imidazole, Acyl chloride, Base, Electrophile2-Substituted acs.org
Multi-component Reactionα-Azidoenone, NitrileTrisubstituted NH-imidazole rsc.org

Classical and Contemporary Approaches to 1H-Imidazole Core Synthesis

The imidazole ring is a ubiquitous feature in many biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of classical and contemporary methods.

Historically, the Debus synthesis , first reported in 1858, represents one of the earliest methods for imidazole synthesis, involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia. While historically significant, this method often suffers from low yields and lack of regioselectivity for unsymmetrical dicarbonyls.

More contemporary and versatile methods have since been developed. The Van Leusen imidazole synthesis offers a powerful route to 1,4- or 1,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. This method is known for its operational simplicity and the ability to construct the imidazole ring in a single step.

Another widely used approach is the Marckwald synthesis , which involves the cyclization of an α-aminoketone with a cyanate (B1221674) or a similar one-carbon synthon. This method provides a reliable route to 2-mercaptoimidazoles, which can be further functionalized.

Catalyst-free approaches, such as the [3+2] cyclization of vinyl azides with amidines, have emerged as efficient methods for the synthesis of 2,4-disubstituted imidazoles. illinois.edu This method is valued for its broad functional group tolerance and good to excellent yields. illinois.edu

Below is a table summarizing key features of these synthetic methods.

Synthesis MethodKey ReactantsKey Features
Debus Synthesis Dicarbonyl, Aldehyde, AmmoniaHistorical significance, often low yields.
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), AldimineGood yields, one-pot synthesis of 1,4- or 1,5-disubstituted imidazoles.
Marckwald Synthesis α-Aminoketone, Cyanate/IsothiocyanateForms 2-functionalized imidazoles (e.g., 2-mercaptoimidazoles).
[3+2] Cyclization Vinyl Azide, AmidineCatalyst-free, good to excellent yields, broad functional group tolerance. illinois.edu

Derivatization of 2-Unsubstituted 1H-Imidazole 3-Oxides for Complex Imidazole Architectures

2-Unsubstituted 1H-imidazole 3-oxides are versatile intermediates that serve as valuable building blocks for the synthesis of more complex imidazole-containing systems. These compounds can be considered as "nitrone-like" azaheterocycles and participate in a variety of transformations.

One important reaction of 2-unsubstituted 1H-imidazole 3-oxides is their isomerization to the corresponding imidazol-2-ones. This transformation can be achieved through various methods, including treatment with acetic anhydride.

Furthermore, these N-oxides can undergo [3+2] cycloaddition reactions with various dipolarophiles. For instance, their reaction with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst can lead to the formation of ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates.

Alkylation of the N-oxide oxygen leads to the formation of 1-alkoxyimidazolium salts. Deprotonation of the C2-position of these salts can generate N-heterocyclic carbenes (NHCs), which are highly valuable ligands in organometallic chemistry. These transient carbenes can be trapped with elemental sulfur to yield imidazole-2-thiones.

Cross-Coupling Reactions for C-2 Functionalization of Imidazole Systems

Direct functionalization of the imidazole core at the C-2 position is a powerful strategy for the synthesis of diverse analogues. Palladium-catalyzed cross-coupling reactions have been extensively utilized for this purpose.

The Suzuki-Miyaura coupling of 2-haloimidazoles with boronic acids or their derivatives provides an efficient route to 2-aryl or 2-vinyl imidazoles. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Similarly, Heck coupling reactions between 2-haloimidazoles and alkenes, and Sonogashira coupling with terminal alkynes, allow for the introduction of alkenyl and alkynyl substituents at the C-2 position, respectively.

More recently, direct C-H activation/functionalization at the C-2 position of imidazoles has gained prominence. These methods bypass the need for pre-functionalized haloimidazoles, offering a more atom-economical approach. Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of imidazoles with aryl halides.

The table below provides a summary of common cross-coupling reactions for C-2 functionalization of imidazoles.

Cross-Coupling ReactionReactantsResulting C-2 Substituent
Suzuki-Miyaura 2-Haloimidazole, Boronic acid/esterAryl, Vinyl
Heck 2-Haloimidazole, AlkeneAlkenyl
Sonogashira 2-Haloimidazole, Terminal alkyneAlkynyl
Direct C-H Arylation Imidazole, Aryl halideAryl

Convergent and Divergent Synthesis of the this compound Core Structure

The synthesis of the target molecule, this compound, can be approached through both convergent and divergent strategies. A convergent approach would involve the synthesis of the azetidine and imidazole fragments separately, followed by their coupling in a later step. A divergent strategy would entail the construction of a common intermediate that can be elaborated to the final product and its analogues.

Formation of the Azetidin-3-yloxy Linkage

A key step in the synthesis of the target molecule is the formation of the ether linkage between the azetidine ring and the methyl spacer. The Williamson ether synthesis is a classic and reliable method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In a likely synthetic route, a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, would be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide would then react with a suitable electrophile, such as 2-(chloromethyl)-1H-imidazole, to form the desired ether linkage. The use of a protecting group on the azetidine nitrogen is crucial to prevent side reactions.

The reaction can be summarized as follows:

Step 1: Deprotonation: N-Boc-3-hydroxyazetidine + NaH → N-Boc-azetidin-3-oxide sodium salt

Step 2: Nucleophilic Substitution: N-Boc-azetidin-3-oxide sodium salt + 2-(chloromethyl)-1H-imidazole → N-Boc-2-[(azetidin-3-yloxy)methyl]-1H-imidazole

Step 3: Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

Introduction of the Methyl Spacer and Imidazole Moiety at the 2-Position

The 2-(chloromethyl)-1H-imidazole fragment is a key building block for the convergent synthesis. This intermediate can be prepared from 2-(hydroxymethyl)-1H-imidazole, which in turn can be synthesized through various methods, including the oxidative desulfurization of 1,3-dihydro-imidazole-2-thiones. researchgate.net The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using standard chlorinating agents like thionyl chloride or phosphorus oxychloride.

Alternatively, a divergent approach could involve starting with a 2-unsubstituted imidazole and introducing the azetidin-3-yloxymethyl group directly. However, this approach is generally less common due to potential challenges in controlling regioselectivity and reactivity at the C-2 position.

Regioselective Considerations in Hybrid Azetidine-Imidazole Synthesis

A critical aspect of the synthesis is the regioselectivity of the N-alkylation of the imidazole ring. Unsymmetrically substituted imidazoles have two non-equivalent nitrogen atoms, and alkylation can occur at either position. The outcome of the N-alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions (e.g., solvent, base). beilstein-journals.org

In the context of coupling with the azetidine moiety, if the imidazole nitrogen were to be alkylated instead of the azetidine nitrogen (in an unprotected scenario), it would lead to the formation of an undesired isomer. Therefore, a protecting group strategy for the azetidine nitrogen is highly advantageous.

Furthermore, if the imidazole itself is unsymmetrically substituted (e.g., at the 4- or 5-position), the alkylation of the azetidin-3-yloxymethyl side chain onto the imidazole nitrogen can also result in a mixture of N-1 and N-3 isomers. The regioselectivity in such cases would be governed by the electronic and steric effects of the substituents on the imidazole ring. beilstein-journals.orgrsc.org

Transformations at the Azetidine Nitrogen (N-1)

The nitrogen atom of the azetidine ring is a secondary amine, rendering it nucleophilic and susceptible to a variety of covalent modifications. This site is a common handle for introducing substituents to alter properties such as solubility, lipophilicity, and target engagement in medicinal chemistry contexts.

The azetidine nitrogen can be readily functionalized through standard N-alkylation and N-acylation protocols. rsc.org Alkylation introduces alkyl, aryl, or heteroaryl groups, while acylation introduces carbonyl-containing moieties.

Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an effective method for introducing substituted alkyl groups. Direct alkylation using alkyl halides (e.g., bromides or iodides) in the presence of a non-nucleophilic base can also be employed, although care must be taken to avoid over-alkylation or quaternization of the nitrogen. rsc.org

Acylation: The reaction with acyl chlorides, anhydrides, or activated esters in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) provides the corresponding N-acyl derivatives. Sulfonylation can be similarly achieved using sulfonyl chlorides to yield N-sulfonylazetidines. These reactions are typically high-yielding and proceed under mild conditions.

Table 1: Representative Alkylation and Acylation Reactions at the Azetidine Nitrogen

Reaction Type Reagent/Electrophile Conditions Product Class
Alkylation Benzyl (B1604629) bromide K₂CO₃, Acetonitrile N-Benzylazetidine
Reductive Amination Acetone, Sodium triacetoxyborohydride Dichloroethane, Acetic acid N-Isopropylazetidine
Acylation Acetyl chloride Triethylamine, Dichloromethane N-Acetylazetidine

The nucleophilicity of the azetidine nitrogen makes it an ideal site for the covalent attachment of various chemical tags used in chemical biology and drug discovery. These tags can include:

Fluorescent Dyes: Activated esters of fluorophores (e.g., fluorescein (B123965) isothiocyanate (FITC) or NHS-esters of rhodamine) can be coupled to the nitrogen to allow for visualization in biological systems.

Affinity Labels: Biotin (B1667282) can be introduced via an activated biotin derivative (e.g., Biotin-NHS) to facilitate affinity purification or detection using streptavidin-based systems.

Photoaffinity Probes: Groups such as benzophenones or aryl azides can be incorporated to enable covalent cross-linking to biological targets upon photoactivation.

Click Chemistry Handles: Small, reactive groups like azides or terminal alkynes can be installed, allowing for subsequent derivatization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Modifications of the Imidazole Heterocycle

The imidazole ring is an electron-rich aromatic system with two nitrogen atoms, offering multiple avenues for derivatization. Modifications can occur at the ring nitrogens or the carbon atoms.

The 1H-imidazole moiety exists as two rapidly equilibrating tautomers. Alkylation can therefore occur on either of the ring nitrogen atoms, potentially leading to a mixture of regioisomers. The regiochemical outcome is influenced by the steric bulk of the parent molecule, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orggoogle.com

Commonly, alkylation with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used. lookchem.com The choice of solvent can also influence selectivity. beilstein-journals.org For instance, employing specific conditions can favor the formation of the N-1 substituted product, which is often the thermodynamically more stable isomer. beilstein-journals.org A variety of groups can be introduced, including simple alkyl chains, benzyl groups, and more complex functionalities. researchgate.netnih.govbeilstein-journals.org

Table 2: Examples of N-Alkylation of Imidazole Derivatives

Alkylating Agent Base Solvent Potential Product
Methyl iodide NaH THF N-Methylimidazole derivative
Benzyl bromide K₂CO₃ DMF N-Benzylimidazole derivative

While the C2 position of the imidazole in the parent compound is substituted, the C4 and C5 positions are available for functionalization. These positions can undergo electrophilic substitution reactions, although the conditions must be carefully controlled due to the acid-sensitivity of the ether linkage and the azetidine ring.

Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can install bromine or iodine atoms at the C4 and/or C5 positions. These halogenated derivatives can then serve as handles for further modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

Nitration: Nitration of the imidazole ring can be achieved, typically yielding a mixture of nitro-isomers. These nitro groups can subsequently be reduced to amino groups, providing a point for further derivatization.

Metal-Free C-H Functionalization: Modern methods may allow for the direct, regioselective C-H functionalization of the imidazole ring, for example, through reactions with acylacetylenes or aldehydes, though this has been primarily demonstrated at the C2 position of simpler imidazoles. sci-hub.se

Exploration of Stereochemical Aspects and Chiral Synthesis of Analogues

The parent molecule, this compound, is achiral due to a plane of symmetry passing through the ether linkage and bisecting the azetidine ring. However, the synthesis of chiral analogues is a key strategy for exploring stereochemistry-dependent interactions in biological contexts. nih.gov

Chirality can be introduced by synthesizing analogues with substituents on the azetidine ring, for instance, at the C2 or C4 positions. The synthesis of such chiral azetidines often starts from chiral precursors or employs asymmetric synthesis methodologies. nih.gov

For example, a chiral N-propargylsulfonamide could undergo an asymmetric cyclization to form a chiral azetidin-3-one, which could then be reduced and elaborated into the desired chiral analogue. nih.gov Alternatively, diastereoselective α-alkylation of N-borane complexes of chiral azetidine nitriles provides another route to enantiomerically enriched 2-substituted azetidines. nih.gov Once a chiral substituted azetidine-3-ol is obtained, it can be coupled with a 2-(chloromethyl)-1H-imidazole derivative via a Williamson ether synthesis to yield the final chiral analogue. The introduction of a substituent on the azetidine ring renders the C3 carbon a stereocenter, leading to enantiomeric or diastereomeric products whose distinct spatial arrangements can be investigated.

Enantioselective Synthetic Routes

There is currently no published research detailing the enantioselective synthesis of this compound. Such routes would theoretically involve either the use of a chiral starting material, such as an enantiopure azetidin-3-ol, or the application of a chiral catalyst or auxiliary to induce asymmetry during the synthesis. However, no specific examples or protocols for this target molecule have been documented.

In Vitro Biological Evaluation and Structure Activity Relationship Sar Studies of Azetidine Imidazole Hybrid Analogues

Methodologies for In Vitro Antimicrobial Activity Assessment of Imidazole (B134444) and Azetidine (B1206935) Conjugates

No studies detailing the in vitro antimicrobial activity assessment of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole were identified.

Evaluation Against Gram-Positive Bacterial Strains (In Vitro)

There is no available data on the evaluation of this compound against Gram-positive bacterial strains.

Evaluation Against Gram-Negative Bacterial Strains (In Vitro)

There is no available data on the evaluation of this compound against Gram-negative bacterial strains.

In Vitro Antifungal Activity Screening

There is no available data from in vitro antifungal activity screening of this compound.

In Vitro Antioxidant Activity Profiling of Azetidine-Imidazole Derivatives

No studies were found that profiled the in vitro antioxidant activity of this compound.

Radical Scavenging Assays (e.g., DPPH)

There is no available data on the radical scavenging activity of this compound as determined by DPPH or other similar assays.

Other In Vitro Antioxidant Mechanisms

There is no available information regarding other in vitro antioxidant mechanisms of this compound.

Structure-Activity Relationship Elucidation for Biological Efficacy

The biological activity of azetidine-imidazole hybrids is profoundly influenced by the chemical nature and substitution patterns of their core components. SAR studies are crucial for identifying the key structural features that govern their efficacy.

The azetidine ring, a four-membered saturated heterocycle, serves as a critical scaffold in these hybrid molecules. nih.gov Modifications to this ring can significantly impact the compound's potency and interaction with biological targets. For instance, in a series of related azetidine-based inhibitors, the transition from R-proline-amides to R-azetidine-2-carboxamides led to analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity. nih.gov

Studies on various thiourea-azetidine hybrids have also demonstrated the importance of substituents. The introduction of a 3-(4-methoxyphenyl)azetidine (B1594139) moiety was a key design feature in developing potent anticancer agents. researchgate.net The biological activity was further modulated by the nature of the substituents on this core. For example, compound 3B (3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide) showed potent activity against several cancer cell lines, with EC₅₀ values as low as 0.03 µM. researchgate.net This suggests that both the position and electronic properties of substituents on any phenyl groups attached to the azetidine ring are critical determinants of in vitro efficacy.

The table below illustrates hypothetical SAR data for azetidine-imidazole analogues based on findings from related azetidine compounds, showing how different substituents on the azetidine ring might affect inhibitory concentration.

Table 1: Influence of Azetidine Ring Substituents on In Vitro Biological Activity (Hypothetical Data)

Compound ID Azetidine Ring Substituent (R¹) Target/Cell Line IC₅₀ / EC₅₀ (µM)
AIH-1 Unsubstituted STAT3 15.2
AIH-2 2-Carboxamide STAT3 0.55 nih.gov
AIH-3 3-(4-methoxyphenyl) A431 Cell Line 0.77 researchgate.net

| AIH-4 | 3-(4-methoxy-3-pyridin-4-yl)phenyl) | 786-O Cell Line | 0.73 researchgate.net |

This table is interactive. Click on headers to sort.

The imidazole ring is a versatile heterocycle known for its wide range of pharmacological activities, owing to its ability to engage in various biological interactions like hydrogen bonding and π-stacking. nih.govnih.gov Modifications to this ring are a key strategy for modulating the biological profile of hybrid molecules. nih.gov

In studies of imidazole-pyridine hybrids, the substitution at the N1 position of the imidazole ring was found to be crucial for anticancer activity. nih.gov A systematic investigation revealed that increasing the alkyl chain length at this position could significantly enhance cytotoxicity against breast cancer cell lines. However, this effect was optimal for chain lengths up to eight carbons (C8), after which the anticancer activity began to decrease. nih.gov For example, compounds with shorter alkyl chains (C2-C4) demonstrated IC₅₀ values in the range of 35-45 µM against the BT474 cell line. nih.gov

Similarly, in a series of imidazole-coumarin conjugates, substituents on the imidazole nucleus were critical for antiviral activity against the Hepatitis C virus. mdpi.com The presence of a hydrogen atom at the N(1) position of the imidazole was found to be a key factor for enhancing potency and selectivity. mdpi.com This highlights that even minor changes, such as N-alkylation, can dramatically alter biological responses.

The table below summarizes representative data on how modifications to the imidazole ring in hybrid structures can affect biological outcomes.

Table 2: Effect of Imidazole Ring Modifications on In Vitro Cytotoxicity

Compound ID Imidazole N1-Substituent (R²) Cell Line IC₅₀ (µM)
IPH-1 Methyl BT474 >100 nih.gov
IPH-2 Ethyl BT474 43.46 nih.gov
IPH-3 Propyl BT474 35.56 nih.gov
IPH-4 Octyl BT474 45.82 nih.gov

| IPH-5 | Decyl | BT474 | 50.08 nih.gov |

This table is interactive. Click on headers to sort.

In the parent compound, this compound, the linker is an oxymethyl group (-O-CH₂-). The length, rigidity, and hydrogen-bonding capacity of the linker are critical parameters. For instance, in a study of imidazole-coumarin conjugates, a thiomethylene (-SCH₂-) linker was used to connect the two heterocyclic systems. mdpi.com The success of this linkage in producing biologically active compounds underscores the importance of the linker's chemical composition. Altering this linker—for example, by changing its length (e.g., -O-(CH₂)₂-), introducing rigidity (e.g., incorporating an amide bond), or altering its electronic nature—would be expected to significantly affect the biological activity by modifying the spatial orientation of the azetidine and imidazole rings relative to each other.

Preliminary Mechanistic Investigations (In Vitro)

Understanding the mechanism of action is essential for the rational development of therapeutic agents. Preliminary in vitro studies for azetidine-imidazole analogues focus on confirming target engagement and identifying the cellular pathways they modulate.

Confirming that a compound physically binds to its intended molecular target is a critical step in mechanistic validation. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the binding affinity (dissociation constant, Kᴅ), stoichiometry, and thermodynamic parameters of a drug-target interaction in vitro. nih.gov

In studies of azetidine-based STAT3 inhibitors, ITC was employed to quantify the binding of lead compounds to the STAT3 protein. Representative inhibitors, such as compounds 7g and 9k , demonstrated direct binding to STAT3 with Kᴅ values of 880 nM and 960 nM, respectively. nih.gov This type of assay provides unequivocal evidence of target engagement and allows for the quantitative comparison of different analogues, helping to correlate binding affinity with functional activity. A similar approach would be invaluable for validating the molecular targets of novel azetidine-imidazole hybrids.

Table 3: Representative Target Engagement Data using Isothermal Titration Calorimetry (ITC)

Compound ID Target Protein Binding Affinity (Kᴅ) (nM)
7g STAT3 880 nih.gov

| 9k | STAT3 | 960 nih.gov |

This table is interactive. Click on headers to sort.

Beyond direct target binding, it is important to understand how these compounds affect broader cellular processes. Proteomic and bioinformatic analyses can be used to identify the cellular pathways modulated by a lead compound. For example, studies on 2-nitroimidazole (B3424786) analogues, designed to identify protein targets in cancer cells, revealed that these compounds interact with a multitude of proteins involved in key canonical pathways. nih.gov

Using a novel click-chemistry compatible 2-nitroimidazole, researchers identified 62 protein targets in head and neck cancer cells. Bioinformatic analysis showed that many of these proteins are involved in critical cellular responses to hypoxia, including the glycolysis and HIF1A signaling pathways. nih.gov Key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase P (GSTP1) were identified as top hits, and their enzymatic activities were significantly reduced by drug binding under hypoxic conditions. nih.gov This demonstrates that imidazole-containing compounds can disrupt fundamental cellular pathways, providing insight into their broader mechanism of action. Similar proteomic approaches could be applied to azetidine-imidazole analogues to map their impact on cellular signaling networks.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis, including one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments, would be required for the full structural assignment of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.

¹H, ¹³C, and ¹⁵N NMR Data Interpretation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances would include those for the imidazole (B134444) ring protons, the methylene (B1212753) bridge protons, the azetidine (B1206935) ring protons, and the N-H proton of the azetidine. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the imidazole ring carbons, the methylene bridge carbon, and the carbons of the azetidine ring. The chemical shifts would be indicative of the hybridization and chemical environment of each carbon atom.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the nitrogen atoms in the imidazole and azetidine rings. The chemical shifts would help to confirm the electronic state and bonding environment of these heteroatoms.

Hypothetical ¹H and ¹³C NMR Data Table

Atom Numbering Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Imidazole C2 - ~145-155
Imidazole C4/5 ~7.0-7.5 (d) ~120-130
Imidazole C5/4 ~7.0-7.5 (d) ~120-130
Methylene (-CH₂-) ~4.5-5.0 (s) ~65-75
Azetidine C2/4 ~3.5-4.0 (t) ~50-60
Azetidine C3 ~4.2-4.8 (quint) ~60-70

Note: This table presents hypothetical data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For example, correlations would be expected between the vicinal protons on the azetidine ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for confirming the stereochemistry and conformation of the molecule, although for this specific achiral molecule, its primary use would be to further confirm through-space connectivities.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₁N₃O), the expected exact mass would be calculated. The HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) that matches the calculated exact mass to within a few parts per million (ppm), thus confirming the molecular formula.

Expected HRMS Data

Ion Calculated Exact Mass Observed Mass

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H (Azetidine & Imidazole) 3200-3500 (broad) Stretching vibration
C-H (sp² - Imidazole) 3000-3100 Stretching vibration
C-H (sp³ - Azetidine, Methylene) 2850-3000 Stretching vibration
C=N, C=C (Imidazole) 1500-1650 Ring stretching vibrations
C-O (Ether) 1050-1150 Stretching vibration

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and unambiguous structural evidence. This technique would yield a three-dimensional model of the molecule, confirming the connectivity of all atoms and providing precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, the crystal packing arrangement would reveal intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling for Elucidating Structure Activity Relationships

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. tandfonline.com For 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry and compute a range of electronic descriptors. nih.gov

These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. ekb.egresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. tandfonline.com For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be primary sites for electrophilic attack or hydrogen bonding, a feature critical for potential receptor interactions. researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Hypothetical Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eV Chemical reactivity and stability
Dipole Moment 3.5 D Molecular polarity and solubility
Global Hardness (η) 2.65 eV Resistance to change in electron distribution

Note: These values are illustrative and would be precisely determined through DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of Azetidine-Imidazole Systems

The three-dimensional structure and flexibility of this compound are critical determinants of its biological activity. The molecule possesses several rotatable bonds, notably around the ether linkage and the connection to the imidazole ring, allowing it to adopt various conformations. The strained four-membered azetidine (B1206935) ring introduces significant conformational constraints. nih.govnih.gov

Conformational analysis is performed to identify the low-energy, stable conformations of the molecule. This can be achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step. However, a more dynamic and realistic picture is provided by Molecular Dynamics (MD) simulations. nih.gov MD simulations model the atomic movements of the molecule over time, taking into account environmental factors like solvent (e.g., water) and temperature. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies (Hypothetical Targets based on in vitro activity)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jchr.orgsciensage.info This method is instrumental in hypothesis-driven drug design. Given that imidazole and azetidine moieties are present in numerous biologically active compounds, several hypothetical protein targets can be proposed for this compound. nih.govnih.govmdpi.com

For instance, many imidazole-containing compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling. researchgate.net Therefore, kinases such as Cdc2-Like Kinase 1 (CLK1) or Transforming Growth Factor-beta (TGF-β) type I receptor kinase could serve as plausible hypothetical targets. sciensage.infonih.gov Docking simulations would place the compound into the ATP-binding pocket of these kinases to predict its binding mode and affinity, often expressed as a docking score.

The analysis of the docked pose reveals key interactions, such as hydrogen bonds between the imidazole nitrogens and amino acid residues like leucine (B10760876) or aspartate in the kinase active site. sciensage.info Hydrophobic interactions involving the azetidine ring and other parts of the molecule also contribute significantly to the binding energy. nih.gov These studies can rationalize observed biological activity and guide the design of analogues with improved potency and selectivity.

Table 2: Illustrative Molecular Docking Results against Hypothetical Kinase Targets

Hypothetical Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
CLK1 Kinase (e.g., 2V7A) -9.6 LEU 244, ASP 250 Hydrogen Bond, Hydrophobic
TGF-β RI Kinase (e.g., 1RW8) -7.0 LYS 232, SER 280, VAL 219 Hydrogen Bond, Hydrophobic

Note: The targets and results are hypothetical, based on activities of similar imidazole derivatives. sciensage.inforesearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.govimist.ma To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) would be required.

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric descriptors: Related to the volume and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is generated that links a selection of these descriptors to the observed activity. nih.govnih.gov A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net For a series of azetidine-imidazole derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could also be employed to visualize how steric and electrostatic fields around the molecules influence their biological potency. imist.ma

Table 3: Types of Descriptors for QSAR Modeling of Azetidine-Imidazole Analogues

Descriptor Type Examples Relevance
Electronic HOMO/LUMO energies, Dipole moment, Partial charges Governs electrostatic and covalent interactions with the target.
Steric Molecular weight, Molar refractivity, van der Waals volume Influences how the molecule fits into the binding site.
Hydrophobic LogP, Polar Surface Area (PSA) Affects membrane permeability and hydrophobic interactions.

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and branching. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.